Benzo[d]isothiazole-3-carboxamide
Overview
Description
Benzo[d]isothiazole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzo[d]isothiazole-3-carboxamide is a compound that has been found to interact with multiple biological targets and pathways . For instance, it has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) . These mGlu4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .
Mode of Action
As a positive allosteric modulator of mglu4, it is likely to enhance the activity of this receptor, leading to increased downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those downstream of mGlu4. This receptor is involved in several neurological processes, and its modulation can have wide-ranging effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to modulate mGlu4 activity. This could lead to changes in neurological function, with potential therapeutic applications in conditions like Parkinson’s disease .
Properties
IUPAC Name |
1,2-benzothiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAGHXBJJLTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576136 | |
Record name | 1,2-Benzothiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-21-9 | |
Record name | 1,2-Benzisothiazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzothiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the benzo[d]isothiazole-3-carboxamide scaffold interact with mGlu4 and what are the downstream effects of this interaction?
A1: While the exact binding site of these novel compounds within mGlu4 is not detailed in the provided abstract [], they are classified as positive allosteric modulators (PAMs) []. This means they likely bind to a site distinct from the glutamate binding site on mGlu4, enhancing the receptor's response to glutamate. This potentiation of mGlu4 activity can lead to various downstream effects depending on the neuronal circuit involved.
Q2: What is known about the structure-activity relationship (SAR) of the this compound scaffold in relation to its mGlu4 PAM activity?
A2: The abstract highlights that modifications within the 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamide scaffold were explored to optimize its pharmacological profile []. Specifically, these modifications aimed to improve metabolic clearance and reduce cytochrome P450 1A2 (CYP1A2) enzyme inhibition compared to previously identified mGlu4 PAMs []. The research led to the discovery of compound VU6001376 (27o), demonstrating potent mGlu4 PAM activity (EC50 = 50.1 nM) and a favorable pharmacokinetic profile in rats [].
Q3: What in vivo evidence supports the potential therapeutic benefit of benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs?
A3: The abstract mentions that compound VU6001376 (27o) demonstrated efficacy in a preclinical rodent model of Parkinson's disease []. It successfully reversed haloperidol-induced catalepsy, a motor symptom often observed in Parkinson's disease, suggesting its potential therapeutic utility in this neurological disorder [].
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